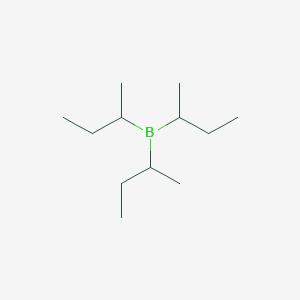

Tri-sec-butylborane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tri(butan-2-yl)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27B/c1-7-10(4)13(11(5)8-2)12(6)9-3/h10-12H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPAWYWJNZDARM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(C)CC)(C(C)CC)C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883646 | |

| Record name | Borane, tris(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Borane, tris(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1113-78-6 | |

| Record name | Tris(1-methylpropyl)borane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Borane, tris(1-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borane, tris(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Borane, tris(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri-sec-butylborane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of Tri-sec-butylborane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tri-sec-butylborane, a sterically hindered organoborane, is a versatile and powerful reagent in modern organic synthesis. This technical guide provides a comprehensive overview of its synthesis, physical and chemical properties, and key applications, with a focus on its role in hydroboration and reduction reactions. Detailed experimental protocols and mechanistic insights are presented to assist researchers in the safe and effective utilization of this pyrophoric compound.

Introduction

This compound, with the chemical formula C₁₂H₂₇B, is a trialkylborane characterized by the presence of three secondary butyl groups attached to a central boron atom.[1] This substitution pattern imparts significant steric bulk, which profoundly influences its reactivity and selectivity in chemical transformations.[1] While its pyrophoric nature necessitates careful handling under inert atmospheres, its utility as a selective hydroborating and reducing agent makes it an indispensable tool in the synthesis of complex organic molecules, including pharmaceutical intermediates.[1] This guide aims to provide a detailed technical resource for professionals in research and drug development, covering the synthesis, properties, and applications of this compound.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the hydroboration of 2-butene (B3427860) with a borane (B79455) complex, typically a solution of borane in tetrahydrofuran (B95107) (BH₃·THF).[1] The reaction proceeds via the stepwise addition of the B-H bonds of borane across the double bonds of three equivalents of the alkene.

Experimental Protocol: Synthesis from cis-2-Butene (B86535) and Borane-THF

This protocol is adapted from established procedures for the hydroboration of alkenes.[1]

Materials:

-

cis-2-Butene

-

Borane-tetrahydrofuran (B86392) complex solution (e.g., 1.0 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Nitrogen or Argon gas (high purity)

-

Standard Schlenk line apparatus

Procedure:

-

A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, a condenser, and a dropping funnel is assembled and thoroughly flushed with dry nitrogen or argon.

-

The flask is charged with a standardized solution of borane-tetrahydrofuran complex (1 equivalent of BH₃) and cooled to 0 °C in an ice bath.

-

A solution of cis-2-butene (3 equivalents) in anhydrous THF is added dropwise to the stirred borane solution. The temperature should be maintained at or below 0 °C throughout the addition.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 30 minutes and then allowed to warm to room temperature. Stirring is continued for 1-2 hours to ensure the complete formation of the trialkylborane.

-

The resulting solution of this compound in THF is ready for use in subsequent reactions. Due to its pyrophoric nature, isolation of the neat product is often avoided, and the solution is typically used directly.

Purification (if necessary):

If a purified solution is required, excess solvent can be removed under reduced pressure, always maintaining an inert atmosphere. However, distillation of this compound is hazardous due to its thermal instability and pyrophoricity and should only be performed with extreme caution and specialized equipment.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Properties of this compound

This compound is a colorless to pale yellow liquid that is highly pyrophoric, igniting spontaneously upon exposure to air.[1] It is also extremely sensitive to moisture, reacting violently with water to produce flammable hydrogen gas and boric acid byproducts.[1] Due to these hazardous properties, it must be handled using air-free techniques, such as a Schlenk line or a glovebox, under an inert atmosphere of argon or nitrogen.[1]

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₂₇B | [1] |

| Molecular Weight | 182.15 g/mol | [1] |

| CAS Number | 1113-78-6 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 0.799 g/mL at 25 °C | |

| Boiling Point | 80-81 °C at 12 Torr | |

| Flash Point | -17 °C (1.4 °F) | |

| Solubility | Soluble in aprotic organic solvents like THF, diethyl ether, and hexanes. | |

| Stability | Thermally unstable at elevated temperatures; pyrophoric in air. | [1] |

| Reactivity | Highly reactive with protic compounds (water, alcohols, amines). | [1] |

Spectroscopic Data

-

¹¹B NMR: The ¹¹B NMR spectrum of this compound shows a characteristic broad singlet in the range of δ 80-85 ppm, which is typical for trialkylboranes.[2]

-

¹H and ¹³C NMR: The proton and carbon NMR spectra are complex due to the presence of diastereomers arising from the three chiral sec-butyl groups. The signals for the methyl and methylene (B1212753) groups of the sec-butyl chains are observed in the upfield region of the spectra.

Applications in Organic Synthesis

The synthetic utility of this compound stems from its unique combination of steric hindrance and reactivity. It is primarily used in hydroboration reactions and as a selective reducing agent.

Hydroboration Reactions

This compound is an effective hydroborating agent for alkenes and alkynes. The bulky sec-butyl groups provide high regioselectivity, with the boron atom adding to the less sterically hindered carbon atom of the double or triple bond. This anti-Markovnikov addition is a cornerstone of modern synthetic strategy, allowing for the preparation of alcohols, amines, and other functional groups with high control over the regiochemistry.

The general mechanism involves a concerted, four-membered transition state where the B-H bond adds across the π-system in a syn-fashion.

References

tri-sec-butylborane chemical structure and bonding

An In-depth Technical Guide to the Chemical Structure and Bonding of Tri-sec-butylborane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a sterically hindered trialkylborane, is a pyrophoric liquid with significant applications in organic synthesis, particularly in hydroboration and as a reducing agent.[1][2][3] Its chemical formula is C₁₂H₂₇B, and it has a molecular weight of 182.15 g/mol .[1][2] This guide provides a detailed examination of the chemical structure and bonding of this compound, drawing upon established principles of organoboron chemistry and spectroscopic data. Due to its high reactivity, detailed experimental structural data is scarce; therefore, this guide also incorporates theoretical considerations and analogies to related, well-characterized organoboranes.

Chemical Structure

The structure of this compound consists of a central boron atom covalently bonded to the secondary carbon atom of three separate sec-butyl groups.[1] This arrangement results in significant steric congestion around the boron center, which profoundly influences its reactivity and selectivity.

Molecular Geometry

The central boron atom in trialkylboranes is characteristically trigonal planar, a consequence of sp² hybridization. This arrangement leads to an electron-deficient boron center with an empty p-orbital perpendicular to the plane of the B-C bonds. In an idealized structure, the C-B-C bond angles would be 120°. However, the bulky nature of the three sec-butyl groups in this compound introduces considerable steric strain. This steric hindrance likely causes a distortion from the ideal trigonal planar geometry. The C-B-C bond angles are expected to be slightly compressed, and the sec-butyl groups will adopt conformations that minimize steric interactions. This may involve rotation around the B-C bonds to stagger the ethyl and methyl substituents of the sec-butyl groups.

| Parameter | Expected Value Range | Notes |

| B-C Bond Length | 1.56 - 1.58 Å | The B-C bond is a single covalent bond. Steric hindrance may cause a slight elongation compared to less substituted trialkylboranes. |

| C-B-C Bond Angle | 116° - 120° | Deviation from the ideal 120° of a perfect trigonal planar geometry is expected due to the steric bulk of the sec-butyl groups, leading to some pyramidalization. |

| Hybridization of B | sp² | The boron atom utilizes three sp² hybrid orbitals to form sigma bonds with the three sec-butyl groups, leaving one unhybridized p-orbital. |

| Hybridization of C | sp³ | The carbon atoms within the sec-butyl groups are sp³ hybridized, forming a tetrahedral geometry. |

graph Tri_sec_butylborane_Structure { layout="neato"; node [shape=circle, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes B [label="B", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C1 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"]; C2 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"]; C3 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"]; C1_Me [label="CH3", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C1_Et [label="CH2CH3", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C2_Me [label="CH3", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C2_Et [label="CH2CH3", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C3_Me [label="CH3", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C3_Et [label="CH2CH3", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Define edges B -- C1; B -- C2; B -- C3; C1 -- C1_Me; C1 -- C1_Et; C2 -- C2_Me; C2 -- C2_Et; C3 -- C3_Me; C3 -- C3_Et; }

Bonding and Hybridization

The bonding in this compound is best understood through the lens of valence bond theory and molecular orbital theory.

Boron Atom Hybridization

The boron atom in this compound undergoes sp² hybridization. Boron's ground state electron configuration is 1s²2s²2p¹. To form three covalent bonds, one of the 2s electrons is promoted to a 2p orbital. The one 2s and two 2p orbitals then hybridize to form three equivalent sp² hybrid orbitals, which lie in a plane at 120° to each other. The remaining 2p orbital is unhybridized and lies perpendicular to this plane.

Each of the three sp² hybrid orbitals on the boron atom overlaps with a sp³ hybrid orbital from the secondary carbon atom of a sec-butyl group to form a strong σ (sigma) bond.

The Boron-Carbon Bond

The B-C bond is a single, covalent σ bond formed from the overlap of a boron sp² hybrid orbital and a carbon sp³ hybrid orbital. The electronegativity difference between boron (2.04) and carbon (2.55) results in a bond with some polar character, with the electron density shifted towards the carbon atom. This makes the carbon atom slightly nucleophilic and the boron atom electrophilic.

The empty p-orbital on the boron atom is a key feature of trialkylboranes. It is a Lewis acidic site, readily accepting a pair of electrons from a Lewis base. However, in this compound, the significant steric bulk of the three sec-butyl groups hinders the approach of nucleophiles to this empty p-orbital, thereby moderating its Lewis acidity compared to less hindered trialkylboranes.

Experimental Protocols

Due to the pyrophoric nature of this compound, all manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

Synthesis of this compound

A common method for the synthesis of this compound involves the hydroboration of 2-butene (B3427860) with a borane (B79455) source, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF).

Protocol:

-

A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen line is charged with a solution of 2-butene in anhydrous tetrahydrofuran (B95107) (THF).

-

The flask is cooled to 0 °C in an ice bath.

-

A solution of BH₃·THF is added dropwise from the dropping funnel to the stirred solution of 2-butene.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour to ensure the completion of the hydroboration reaction.

-

The resulting solution of this compound in THF is then used directly for subsequent reactions or can be characterized.

Note: The product is typically not isolated in a pure form due to its high reactivity and is usually handled as a solution in THF.

Structural Characterization

Direct structural characterization of this compound by single-crystal X-ray diffraction is challenging due to its liquid state and high reactivity. Spectroscopic methods are the primary means of characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹¹B NMR: The ¹¹B NMR spectrum is expected to show a broad singlet in the region characteristic of three-coordinate boron in trialkylboranes (typically δ 60-80 ppm). The chemical shift will be influenced by the steric environment.

-

¹H and ¹³C NMR: The ¹H and ¹³C NMR spectra will show complex multiplets corresponding to the sec-butyl groups. Due to the chirality of the secondary carbon, diastereotopic protons and carbons may be observed, further complicating the spectra.

-

Hypothetical NMR Data:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹¹B | ~75 | broad s | B(sec-Bu)₃ |

| ¹³C | ~35 | m | B-C H(CH₃)CH₂CH₃ |

| ~30 | m | B-CH(CH₃)CH₂ CH₃ | |

| ~20 | m | B-CH(C H₃)CH₂CH₃ | |

| ~12 | m | B-CH(CH₃)CH₂CH₃ | |

| ¹H | 1.5 - 2.0 | m | B-C H(CH₃)CH₂CH₃ |

| 1.0 - 1.5 | m | B-CH(CH₃)CH₂ CH₃ | |

| 0.8 - 1.2 | m | B-CH(C H₃)CH₂CH₃ | |

| 0.7 - 1.0 | m | B-CH(CH₃)CH₂CH₃ |

This is a generalized and hypothetical representation. Actual spectra may be more complex.

Conclusion

This compound possesses a unique chemical structure dominated by a sterically congested, sp²-hybridized boron center. This structure dictates its chemical behavior as a potent yet selective reagent in organic synthesis. While direct experimental determination of its precise geometric parameters is challenging, a combination of spectroscopic data and theoretical considerations provides a robust model of its structure and bonding. This understanding is crucial for harnessing its reactivity in the development of novel synthetic methodologies and in the production of fine chemicals and pharmaceuticals.

References

Tri-sec-butylborane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the physical, chemical, and reactive properties of tri-sec-butylborane, a versatile and powerful reagent in modern organic synthesis.

Introduction

This compound, often abbreviated as TsBB, is a trialkylborane with the chemical formula C₁₂H₂₇B. It consists of a central boron atom bonded to three sec-butyl groups. This organoboron compound is a colorless to pale yellow liquid characterized by its high reactivity and significant steric hindrance around the boron center. These features make it a highly valuable reagent in organic chemistry, particularly for stereoselective transformations. However, its extreme pyrophoricity and moisture sensitivity demand specialized handling techniques. This guide provides a detailed overview of the properties, synthesis, and key applications of this compound for professionals in research and drug development.

Physical and Chemical Properties

This compound is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air. It also reacts violently with water and other protic solvents, producing flammable hydrogen gas. Due to its hazardous nature, it is typically handled under an inert atmosphere, such as argon or nitrogen, using air-free techniques like Schlenk lines or gloveboxes.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1. Notably, specific values for melting point and solubility in various organic solvents are not consistently reported in the literature, often cited as "Not Applicable" or "N/A," likely due to its high reactivity. However, it is known to be soluble in aprotic organic solvents like tetrahydrofuran (B95107) (THF), in which it is often supplied as a 1.0 M solution.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₇B | |

| Molecular Weight | 182.15 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 80-81 °C @ 12 Torr | |

| Density | 0.799 g/mL at 25 °C | |

| Flash Point | -17 °C (1.4 °F) | [1] |

| Melting Point | N/A | |

| Solubility | Soluble in aprotic organic solvents (e.g., THF) |

Chemical Properties

The chemical behavior of this compound is dominated by the electron-deficient nature of the boron atom and the steric bulk of the three sec-butyl groups.

-

Lewis Acidity: The boron atom possesses a vacant p-orbital, making this compound a Lewis acid. It readily forms adducts with Lewis bases.

-

Pyrophoricity: It reacts spontaneously with oxygen in the air, leading to ignition. This necessitates handling under an inert atmosphere.

-

Reactivity with Protic Solvents: It reacts violently with water, alcohols, and other protic solvents to produce hydrogen gas and boron-containing byproducts.

-

Thermal Stability: this compound can undergo isomerization at elevated temperatures.

Experimental Protocols

All procedures involving this compound must be carried out by trained personnel using appropriate personal protective equipment (PPE), including fire-resistant lab coats, safety glasses, and gloves, within a fume hood and under an inert atmosphere.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a sec-butyl Grignard reagent with boron trifluoride etherate.

Materials:

-

Magnesium turnings

-

sec-Butyl bromide

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous diethyl ether

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings under an inert atmosphere.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of sec-butyl bromide in anhydrous diethyl ether from the dropping funnel to the stirred magnesium suspension. The reaction is exothermic and should be controlled by the rate of addition and, if necessary, external cooling.

-

After the addition is complete, reflux the mixture gently for 30-60 minutes to ensure complete formation of sec-butylmagnesium bromide.

-

-

Reaction with Boron Trifluoride Etherate:

-

Cool the Grignard solution to 0 °C using an ice bath.

-

Slowly add boron trifluoride diethyl etherate to the stirred Grignard solution. A 3:1 molar ratio of the Grignard reagent to BF₃·OEt₂ is typically used. The reaction is highly exothermic and the temperature should be carefully monitored and maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Isolation:

-

The reaction mixture contains a precipitate of magnesium salts. The supernatant, a solution of this compound in diethyl ether, can be carefully transferred via cannula to another flame-dried flask for immediate use or for purification by distillation under reduced pressure.

-

Hydroboration of Alkenes

This compound is a highly effective reagent for the hydroboration of alkenes, leading to the formation of trialkylboranes which can be subsequently oxidized to alcohols. The steric bulk of the sec-butyl groups often imparts high regioselectivity.

Example: Hydroboration-Oxidation of 1-Octene (B94956)

-

Hydroboration:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, place a solution of 1-octene in anhydrous THF.

-

Cool the solution to 0 °C.

-

Slowly add a 1.0 M solution of this compound in THF (0.33 equivalents) to the stirred alkene solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

-

Oxidation:

-

Cool the reaction mixture back to 0 °C.

-

Slowly and carefully add a 3 M aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide. This oxidation is exothermic and the temperature should be maintained below 30 °C.

-

Stir the mixture at room temperature for at least 1 hour.

-

-

Work-up:

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 1-octanol, which can be further purified by distillation or chromatography.

-

Stereoselective Reduction of Ketones

This compound can be used for the reduction of ketones to secondary alcohols. The steric hindrance of the reagent can lead to high diastereoselectivity in the reduction of prochiral ketones. For enhanced enantioselectivity, chiral boranes are often employed.

Example: Reduction of Acetophenone (B1666503)

-

Reduction:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve acetophenone in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a 1.0 M solution of this compound in THF (1.1 equivalents).

-

Stir the reaction at -78 °C for 4-6 hours.

-

-

Work-up:

-

Quench the reaction at -78 °C by the slow addition of methanol.

-

Allow the mixture to warm to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting borinate ester can be hydrolyzed by treatment with aqueous acid or base to afford 1-phenylethanol.

-

Extract the product with an organic solvent, dry the organic layer, and remove the solvent to yield the crude alcohol, which can be purified by chromatography.

-

Radical Polymerization Initiation

This compound can act as a radical initiator, often in the presence of a small amount of oxygen. This system allows for polymerization to be initiated at lower temperatures than with conventional thermal initiators.

Example: Polymerization of Methyl Methacrylate (B99206) (MMA)

-

Setup:

-

In a Schlenk flask equipped with a magnetic stir bar, add purified methyl methacrylate monomer.

-

Subject the monomer to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

-

Initiation and Polymerization:

-

Under a positive pressure of argon, add a catalytic amount of a 1.0 M solution of this compound in THF via syringe.

-

Introduce a controlled amount of dry air or oxygen into the reaction vessel.

-

Stir the reaction mixture at room temperature. Polymerization is often indicated by an increase in viscosity.

-

The polymerization can be quenched by the addition of a radical inhibitor like hydroquinone.

-

-

Isolation:

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

-

Collect the poly(methyl methacrylate) by filtration and dry under vacuum.

-

Safety and Handling

This compound is an extremely hazardous material and must be handled with extreme caution.

-

Pyrophoricity: It ignites spontaneously in air. Always handle under an inert atmosphere (argon or nitrogen).

-

Reactivity with Water: It reacts violently with water and moisture. Use anhydrous solvents and oven-dried glassware.

-

Toxicity: The combustion of this compound produces toxic gases. Handle in a well-ventilated fume hood.

-

Personal Protective Equipment: Always wear a fire-resistant lab coat, safety goggles, and appropriate gloves.

-

Fire Extinguishing: Do not use water to extinguish fires involving this compound. Use a dry chemical powder extinguisher (Class D).

Conclusion

This compound is a powerful and versatile reagent in organic synthesis, enabling key transformations such as hydroboration, stereoselective ketone reduction, and low-temperature radical polymerization. Its utility is, however, intrinsically linked to its hazardous nature, which necessitates rigorous adherence to safety protocols and specialized handling techniques. For researchers and professionals in drug development, a thorough understanding of its properties and handling requirements is paramount to harnessing its synthetic potential safely and effectively.

References

Tri-sec-butylborane (CAS No. 1113-78-6): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Synthesis, Properties, and Synthetic Applications of a Versatile Organoborane Reagent.

Tri-sec-butylborane, identified by CAS number 1113-78-6, is a sterically hindered organoborane that serves as a highly selective and valuable reagent in organic synthesis.[1] Its unique structural characteristics and reactivity make it an important tool for researchers and professionals in drug development and fine chemical synthesis. This technical guide provides a detailed overview of this compound, including its physicochemical properties, synthesis, key applications with experimental protocols, and safety considerations.

Core Properties and Specifications

This compound is a colorless to pale yellow liquid that is highly pyrophoric, meaning it can ignite spontaneously upon contact with air.[1] It is also highly sensitive to moisture. These properties necessitate handling under an inert atmosphere using specialized techniques.[1] The steric bulk provided by the three sec-butyl groups is a defining feature, influencing its reactivity and selectivity in chemical transformations.[1]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. Spectroscopic data, crucial for its characterization, are summarized in Table 2.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1113-78-6 | [2][3] |

| Molecular Formula | C₁₂H₂₇B | [2][3][4] |

| Molecular Weight | 182.15 g/mol | [2][3] |

| Appearance | Colorless to pale yellow transparent liquid | [1][2][5] |

| Density | 0.799 g/mL at 25 °C | [2][3] |

| Boiling Point | 212.1 °C at 760 mmHg | [2][5] |

| Flash Point | -17 °C (1 °F) | [2][3][5] |

| Vapor Pressure | 0.256 mmHg at 25 °C | [2][5] |

| Refractive Index | 1.403 | [2] |

| Solubility | Insoluble in water |

Table 2: Spectroscopic Data for this compound

| Technique | Observed Signals/Characteristics | Reference(s) |

| ¹¹B NMR | Broad signal characteristic of trialkylboranes. Chemical shifts for trialkylboranes are typically in the range of δ 80-85 ppm. | [6] |

| ¹³C NMR | Signals corresponding to the sec-butyl groups. | [6] |

| ¹H NMR | Complex multiplets corresponding to the protons of the sec-butyl groups. | [6] |

| FTIR | Characteristic C-H and B-C stretching and bending vibrations. | [6] |

Synthesis of this compound

A common and effective method for the laboratory synthesis of this compound involves the reaction of a Grignard reagent, sec-butylmagnesium bromide, with boron trifluoride etherate. The following is a representative experimental protocol.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

-

Magnesium turnings

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous diethyl ether

-

Anhydrous hexane

-

Dry ice/acetone bath

-

Standard Schlenk line or glovebox setup

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere (argon or nitrogen), magnesium turnings are placed. A solution of 2-bromobutane in anhydrous diethyl ether is added dropwise to initiate the formation of sec-butylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary and maintained at a gentle reflux.

-

Reaction with BF₃·OEt₂: After the formation of the Grignard reagent is complete, the flask is cooled in an ice bath. A solution of boron trifluoride etherate in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain the temperature below 10 °C.

-

Work-up and Isolation: Once the addition is complete, the reaction mixture is stirred at room temperature for several hours. The mixture is then allowed to stand for the magnesium salts to precipitate. The supernatant liquid is carefully transferred to another flame-dried flask via cannula. The solvent is removed under reduced pressure. The crude this compound is then purified by distillation under reduced pressure.

Safety Note: All operations must be conducted under a strictly inert atmosphere due to the pyrophoric nature of this compound.

Applications in Organic Synthesis

This compound is a versatile reagent with applications in several key organic transformations, primarily leveraging its steric bulk for high selectivity.

Hydroboration of Alkenes

The hydroboration-oxidation of alkenes is a fundamental method for the anti-Markovnikov hydration of double bonds. The steric hindrance of this compound makes it a highly regioselective hydroborating agent.

Materials:

-

This compound (as a solution in THF)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Sodium hydroxide (B78521) solution (e.g., 3 M)

-

Hydrogen peroxide (30% solution)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Hydroboration: In a flame-dried flask under an inert atmosphere, a solution of styrene in anhydrous THF is cooled to 0 °C. A solution of this compound in THF is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period to ensure complete reaction.

-

Oxidation: The flask is cooled again to 0 °C, and sodium hydroxide solution is added, followed by the slow, dropwise addition of hydrogen peroxide. The temperature should be carefully controlled during the addition of the peroxide as the reaction is exothermic.

-

Work-up and Isolation: After the addition is complete, the mixture is stirred at room temperature until the oxidation is complete. The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-phenylethanol. The product can be further purified by column chromatography or distillation.

Stereoselective Reduction of Ketones

This compound can be converted to its corresponding borohydride (B1222165), lithium or potassium tri-sec-butylborohydride (L- or K-Selectride®), which are powerful and highly stereoselective reducing agents for ketones. The bulky sec-butyl groups direct the hydride attack to the less sterically hindered face of the carbonyl group.

Materials:

-

Potassium hydride (KH) or Lithium hydride (LiH)

-

This compound (as a solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Formation of the Reducing Agent: In a flame-dried flask under an inert atmosphere, a suspension of potassium hydride in anhydrous THF is prepared. A solution of this compound in THF is added slowly at room temperature. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of potassium tri-sec-butylborohydride.

-

Reduction: The solution of the reducing agent is cooled to -78 °C (dry ice/acetone bath). A solution of acetophenone in anhydrous THF is added dropwise. The reaction is stirred at this temperature for several hours and monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Work-up and Isolation: The reaction is quenched by the slow addition of water at -78 °C, followed by warming to room temperature. The mixture is then oxidized by the addition of sodium hydroxide solution and hydrogen peroxide to decompose the boron byproducts. The product, 1-phenylethanol, is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The enantiomeric excess of the product can be determined by chiral chromatography.

Safety and Handling

This compound is an extremely hazardous substance that requires specialized handling procedures.

-

Pyrophoric: Ignites spontaneously in air. Must be handled under a dry, inert atmosphere (e.g., argon or nitrogen) at all times using Schlenk line or glovebox techniques.

-

Moisture Sensitive: Reacts violently with water and other protic solvents to release flammable hydrogen gas. All glassware and solvents must be scrupulously dried before use.

-

Corrosive: Can cause severe skin burns and eye damage.

-

Personal Protective Equipment (PPE): Fire-retardant lab coat, safety glasses, and appropriate gloves are mandatory.

Conclusion

This compound is a powerful and selective reagent in the arsenal (B13267) of synthetic organic chemists. Its sterically demanding nature allows for high regioselectivity in hydroboration reactions and, through its borohydride derivatives, exceptional stereoselectivity in the reduction of ketones. These features make it a valuable tool in the synthesis of complex molecules, including pharmaceutical intermediates and other high-value chemical entities. The extreme reactivity of this compound necessitates rigorous adherence to safety protocols, but for researchers equipped to handle such reagents, it offers elegant solutions to challenging synthetic problems.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. Cas 1113-78-6,this compound | lookchem [lookchem.com]

- 3. This compound 1.0M tetrahydrofuran 1113-78-6 [sigmaaldrich.com]

- 4. Borane, tris(1-methylpropyl)- | C12H27B | CID 102559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. rsc.org [rsc.org]

tri-sec-butylborane molecular weight and formula

This guide provides core technical data on tri-sec-butylborane, a significant reagent in organic synthesis, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound, also known as tris(1-methylpropyl)borane, is an organoboron compound used as a reducing agent.[1] Its fundamental molecular properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C12H27B | [1][2][3] |

| Molecular Weight | 182.15 g/mol | [1][3][4] |

| Alternate Molecular Weight | 182.16 g/mol | [2] |

| Synonyms | Tris(1-methylpropyl)borane, Tri-sec-butylboron | [1][2][3] |

| CAS Number | 1113-78-6 | [1][2] |

As a language model, I am unable to provide detailed experimental protocols or generate visualizations such as diagrams using the DOT language. The information provided is based on publicly available data.

References

Solubility of Tri-sec-butylborane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tri-sec-butylborane in common organic solvents. Due to its pyrophoric and air-sensitive nature, handling and solubility determination of this versatile organoboron reagent require specialized techniques. This document outlines these protocols in detail and presents available solubility data to aid in its effective use in organic synthesis, including applications in drug development and materials science.

Core Concepts: Understanding this compound Solubility

This compound, a non-polar trialkylborane, generally exhibits high solubility in non-polar and weakly polar aprotic organic solvents. The principle of "like dissolves like" is the primary determinant of its solubility profile. Its miscibility with ethers and hydrocarbon solvents is a key characteristic, facilitating its use in a variety of reaction conditions. Conversely, it is insoluble and highly reactive with protic solvents such as water and alcohols.

Data Presentation: Solubility of this compound and Analogues

Quantitative solubility data for this compound is not widely published. However, its commercial availability as a 1.0 M solution in tetrahydrofuran (B95107) (THF) indicates a high degree of solubility in this solvent. The qualitative solubility of this compound and its structural analogues, triethylborane (B153662) and tri-n-butylborane, in various organic solvents is summarized below. This information can be used to infer the solubility behavior of this compound.

| Solvent Class | Solvent Example | This compound (Inferred) | Triethylborane[1][2][3][4] | Tri-n-butylborane[5][6] |

| Ethers | Tetrahydrofuran (THF) | Highly Soluble / Miscible | Soluble / Miscible | Soluble / Miscible |

| Diethyl Ether | Soluble / Miscible | Soluble | Soluble | |

| Hydrocarbons | Hexane | Soluble / Miscible | Soluble / Miscible | Soluble |

| Toluene | Soluble / Miscible | Soluble | Soluble | |

| Benzene | Soluble / Miscible | Soluble | Soluble | |

| Protic Solvents | Water | Insoluble (reacts violently) | Insoluble (reacts) | Insoluble (reacts) |

| Alcohols (e.g., Methanol, Ethanol) | Insoluble (reacts) | Soluble (reacts)[7] | Insoluble (reacts) |

Experimental Protocols: Determining Solubility of this compound

The pyrophoric nature of this compound necessitates the use of air-free techniques for all manipulations, including solubility determination. The following protocol outlines a safe and effective method for determining its solubility in a given organic solvent.

Objective: To determine the concentration of a saturated solution of this compound in a specified organic solvent at a controlled temperature.

Materials:

-

This compound (neat or as a solution)

-

Anhydrous organic solvent of interest

-

Internal standard (e.g., a non-reactive, soluble hydrocarbon like dodecane)

-

Schlenk flask or a vial with a septum-sealed cap

-

Glove box or Schlenk line with a supply of inert gas (Argon or Nitrogen)

-

Gas-tight syringes and needles

-

Magnetic stirrer and stir bar

-

Constant temperature bath

-

Filtration system suitable for air-sensitive materials (e.g., a cannula with a filter frit)

-

Volumetric flasks and pipettes for dilution (oven-dried and cooled under inert gas)

-

Analytical instrument for boron quantification (e.g., ICP-AES or ICP-MS)

Procedure:

-

Preparation of the Saturated Solution: a. All glassware must be rigorously dried in an oven and cooled under a stream of inert gas before use. b. Inside a glove box or on a Schlenk line, add a measured volume of the anhydrous organic solvent to a Schlenk flask containing a magnetic stir bar. c. Add an excess of this compound to the solvent dropwise with stirring. The solution is considered saturated when a separate liquid phase of this compound persists. d. Seal the flask and place it in a constant temperature bath. Stir the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: a. Once equilibrium is reached, cease stirring and allow the undissolved this compound to settle. b. Using a gas-tight syringe, carefully withdraw a known volume of the clear, saturated supernatant. Alternatively, use a cannula with a filter frit to transfer the saturated solution to a pre-weighed, sealed vial, avoiding any undissolved material. c. Immediately quench the weighed, saturated solution by slowly adding it to a flask containing a suitable quenching agent (e.g., isopropanol) under an inert atmosphere. This step is crucial for safe handling and subsequent analysis.

-

Quantitative Analysis: a. The quenched sample is then carefully acidified and diluted to a known volume with deionized water. b. The boron concentration in the final aqueous solution is determined using Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). These techniques provide a highly sensitive and accurate measurement of the total boron content.[8][9][10] c. A calibration curve should be prepared using standard boron solutions to ensure the accuracy of the measurement.

-

Calculation of Solubility: a. From the boron concentration determined by ICP-AES/MS, calculate the mass of this compound in the initial aliquot of the saturated solution. b. The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

Visualizations: Workflows and Reaction Mechanisms

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Diagram 2: Hydroboration-Oxidation of an Alkene

Caption: Hydroboration-oxidation reaction pathway.[11][12][13][14][15]

Diagram 3: Initiation of Radical Polymerization

Caption: Initiation of radical polymerization by trialkylborane and oxygen.[16][17][18][19]

References

- 1. Triethylborane - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. TRIETHYLBORANE - Ataman Kimya [atamanchemicals.com]

- 4. Page loading... [guidechem.com]

- 5. Page loading... [guidechem.com]

- 6. Naarini Molbio Pharma [naarini.com]

- 7. Triethylborane | C6H15B | CID 7357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. byjus.com [byjus.com]

- 13. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 14. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Radical polymerization - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Pyrophoric Nature of Tri-sec-butylborane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 16, 2025

Abstract

Tri-sec-butylborane (TsBB), a sterically hindered organoborane, is a powerful and versatile reagent in organic synthesis, valued for its utility in stereoselective reductions and radical-mediated reactions. However, its extreme reactivity with air presents a significant safety challenge. This technical guide provides a comprehensive overview of the pyrophoric nature of this compound, detailing its chemical properties, the mechanism of its spontaneous ignition, safe handling and quenching protocols, and relevant safety data. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals who handle or intend to utilize this highly reactive compound.

Introduction

This compound, with the chemical formula C₁₂H₂₇B, is a trialkylborane that sees significant use as a reagent in advanced organic synthesis.[1] Its three bulky sec-butyl groups attached to a central boron atom impart unique steric and electronic properties, enabling high selectivity in chemical transformations.[1] Despite its synthetic utility, the most critical characteristic of this compound is its pyrophoric nature, meaning it can ignite spontaneously upon contact with air at room temperature.[1][2] This extreme reactivity necessitates stringent safety protocols and a thorough understanding of its hazardous properties.

This guide aims to consolidate the available technical information regarding the pyrophoricity of this compound to promote its safe and effective use in a laboratory setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1. This data is essential for understanding its behavior and for designing safe experimental setups.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₂₇B | [1] |

| Molecular Weight | 182.15 g/mol | [1] |

| CAS Number | 1113-78-6 | [3][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 0.799 g/mL at 25 °C (for 1.0 M solution in THF) | [3] |

| Boiling Point | 212.1 °C at 760 mmHg | [2] |

| Flash Point | -17 °C (for 1.0 M solution in THF) | [3] |

| Autoignition Temperature | Data not available | [2] |

Pyrophoricity and Hazard Classification

This compound is classified as a Pyrophoric Liquid, Category 1, under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[5][6][7] This classification signifies that it is a liquid which, even in small quantities, is liable to ignite within five minutes after coming into contact with air.[8] The spontaneous ignition is a result of a highly exothermic reaction with atmospheric oxygen.

In addition to its pyrophoricity, this compound is also classified as causing severe skin burns and eye damage.[6][7] Table 2 summarizes its primary GHS hazard statements.

| Hazard Class | Hazard Statement | Reference(s) |

| Pyrophoric liquids | H250: Catches fire spontaneously if exposed to air | [5][6] |

| Skin corrosion/irritation | H314: Causes severe skin burns and eye damage | [6][7] |

| Serious eye damage/eye irritation | H318: Causes serious eye damage | [6] |

Due to the lack of specific autoignition temperature data, it is imperative to treat this compound as a substance that will ignite upon any exposure to air at ambient temperatures.

Mechanism of Autoxidation: The Root of Pyrophoricity

The spontaneous ignition of this compound in air is a result of a free-radical autoxidation chain reaction. This process is characterized by three main stages: initiation, propagation, and termination.

Autoxidation Pathway

The overall reaction of this compound with oxygen is highly exothermic and leads to the formation of boron-oxygen compounds. The reaction proceeds via a radical mechanism, which is depicted in the following signaling pathway diagram.

Caption: Free-radical autoxidation of this compound.

Experimental Protocols: Safe Handling and Procedures

The safe handling of this compound requires meticulous planning and execution using air-free techniques. All manipulations must be performed under an inert atmosphere, such as argon or nitrogen, in a well-maintained glovebox or using Schlenk line techniques.

General Handling Workflow

The following diagram illustrates a typical workflow for handling pyrophoric liquids like this compound.

Caption: General workflow for handling this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when working with this compound.

-

Eye Protection: Chemical splash goggles and a face shield.

-

Hand Protection: Fire-resistant gloves over a pair of chemical-resistant nitrile gloves.

-

Body Protection: A flame-resistant lab coat.

-

Footwear: Closed-toe shoes.

Quenching Protocol for Excess this compound

Excess or residual this compound must be quenched carefully before disposal. The following is a general protocol; quantities should be adjusted based on the amount of reagent to be quenched.

-

Dilution: Dilute the this compound residue with an anhydrous, high-boiling point, non-reactive solvent (e.g., heptane (B126788) or toluene) under an inert atmosphere.

-

Cooling: Cool the diluted mixture in an ice/water bath to dissipate the heat generated during quenching.

-

Slow Addition of Quenching Agent: While vigorously stirring, slowly add a less reactive alcohol, such as isopropanol, dropwise. The rate of addition should be controlled to manage the evolution of gas and heat.

-

Addition of a More Reactive Alcohol: Once the initial vigorous reaction subsides, slowly add methanol (B129727) to ensure complete quenching of any remaining reagent.

-

Final Quench with Water: After the reaction with methanol has ceased, slowly add water to hydrolyze the resulting borate (B1201080) esters.

-

Disposal: The resulting aqueous solution can be neutralized and disposed of according to institutional guidelines for hazardous waste.

Conclusion

This compound is an invaluable reagent in modern organic synthesis, but its extreme pyrophoricity demands the utmost respect and caution. A thorough understanding of its reactivity, coupled with strict adherence to established safe handling and quenching protocols, is essential for its use in a research and development setting. By following the guidelines outlined in this technical guide, scientists can mitigate the risks associated with this powerful compound and harness its synthetic potential safely and effectively.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound 1.0M tetrahydrofuran 1113-78-6 [sigmaaldrich.com]

- 4. This compound | 1113-78-6 | Benchchem [benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Borane, tris(1-methylpropyl)- | C12H27B | CID 102559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. schc.org [schc.org]

Tri-sec-butylborane: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-sec-butylborane (TsBB), a powerful and versatile organoboron reagent, plays a crucial role in modern organic synthesis. Its utility as a stereoselective reducing agent and a radical initiator is well-established. However, its high reactivity, particularly its pyrophoric nature, necessitates a thorough understanding of its stability and requires stringent storage and handling protocols to ensure laboratory safety. This technical guide provides an in-depth overview of the stability profile of this compound and detailed recommendations for its safe storage and handling.

Core Stability Characteristics

This compound is a colorless to pale yellow liquid that is infamous for its extreme reactivity with atmospheric oxygen and moisture. This inherent instability is the primary driver for the strict handling and storage conditions required.

Pyrophoricity

Reactivity with Water

This compound reacts violently with water and other protic solvents. This reaction is highly exothermic and produces flammable hydrogen gas, which can lead to fire or an explosion.

Thermal Stability

While highly reactive with air and moisture, this compound exhibits a degree of thermal stability in an inert atmosphere. However, at elevated temperatures, it undergoes isomerization and decomposition.

Quantitative Stability Data

The following table summarizes the available quantitative data on the stability of this compound.

| Parameter | Condition | Value/Observation |

| Thermal Isomerization | 120-150 °C (neat or in diglyme) | Isomerizes to tri-n-butylborane. The reaction follows first-order kinetics. |

| Thermal Decomposition | > 110 °C | Retro-hydroboration occurs, yielding sec-butylborane and butene. |

| 300 °C | Formation of cyclic boranes. | |

| Flash Point | (Not specified) | -17 °C |

| Boiling Point | 760 mmHg | 212.1 °C |

| Shelf Life (as 1.0M solution in THF) | Cool, dry, inert atmosphere | 12 months. Note: The THF solvent is prone to peroxide formation, which is a significant stability concern.[1] |

Storage Conditions

Proper storage of this compound is critical to maintaining its integrity and ensuring safety.

Inert Atmosphere

This compound must always be stored under a positive pressure of a dry, inert gas such as argon or nitrogen. This is the most crucial factor in preventing its decomposition and spontaneous ignition. Containers should be equipped with septa that allow for the removal of the reagent via syringe or cannula without introducing air.

Temperature

Store in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames.[2] Refrigeration is often recommended, but care must be taken to prevent the condensation of moisture when the container is removed for use.

Container

Containers should be airtight and made of a material compatible with organoboranes. Commercially available solutions are typically supplied in specially designed bottles with septa.

Incompatible Materials

Store separately from all incompatible materials, including:

-

Water and all protic solvents (e.g., alcohols)

-

Acids and bases

-

Oxidizing agents

-

Bromine

Experimental Protocols

The following are general experimental protocols for handling and assessing the stability of pyrophoric liquids like this compound. These should be adapted to specific laboratory conditions and performed by trained personnel.

General Handling of this compound (Air-Free Technique)

Objective: To safely transfer this compound from a storage container to a reaction vessel.

Methodology:

-

Preparation:

-

All glassware must be oven-dried and cooled under a stream of dry inert gas (argon or nitrogen).

-

Assemble the reaction apparatus and purge with inert gas. A Schlenk line or a glovebox is essential for safe handling.

-

Ensure a bubbler is attached to the apparatus to indicate positive pressure.

-

-

Transfer using a Syringe:

-

Use a clean, dry, gas-tight syringe with a long needle.

-

Flush the syringe with inert gas several times.

-

Puncture the septum of the this compound container with the needle.

-

Ensure the needle tip is below the surface of the liquid.

-

Slowly withdraw the desired volume of the reagent.

-

Withdraw a small amount of inert gas into the syringe to create a "gas cap" above the liquid. .

-

Quickly and carefully transfer the reagent to the reaction vessel by puncturing the septum on the reaction flask and slowly depressing the plunger.

-

-

Cleaning:

-

Immediately after use, the syringe and needle must be quenched and cleaned. This is typically done by rinsing with a dry, high-boiling, inert solvent (e.g., toluene), followed by a slow and careful addition of a quenching agent like isopropanol, and then water.

-

Peroxide Testing for this compound in THF Solution

Objective: To test for the presence of peroxides in the THF solvent, which can become explosive upon concentration.

Methodology (Iodide Test):

-

Preparation:

-

Work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

-

Procedure:

-

In a clean, dry test tube, add approximately 1 mL of the this compound solution in THF.

-

Add 1 mL of a freshly prepared 10% solution of potassium iodide in glacial acetic acid.

-

A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.

-

-

Interpretation:

-

A faint yellow color suggests a low concentration of peroxides.

-

A distinct brown color indicates a high and potentially dangerous concentration of peroxides. If a high concentration is detected, do not attempt to distill or concentrate the solution. Contact your institution's environmental health and safety office for guidance on disposal.

-

Visualizations

Logical Workflow for Safe Storage

Caption: Key requirements for the safe storage of this compound.

Decision Pathway for Handling this compound Solution

Caption: Decision-making process for the safe use of this compound in THF.

References

The Historical Development and Application of Tri-sec-butylborane Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of tri-sec-butylborane and its derivatives, the Selectrides, marked a pivotal moment in the field of organic chemistry, offering an unprecedented level of control over the stereochemical outcome of carbonyl reductions. This technical guide provides a comprehensive overview of the historical development of these powerful reagents, detailed experimental protocols for their preparation and use, and a quantitative analysis of their stereoselectivity.

A Historical Perspective: The Pioneering Work of Herbert C. Brown

The story of this compound reagents is intrinsically linked to the groundbreaking research of Nobel laureate Herbert C. Brown, whose extensive work on organoboranes revolutionized synthetic organic chemistry.[1][2][3] In the mid-20th century, Brown and his research group at Purdue University embarked on a systematic exploration of borane (B79455) chemistry, leading to the discovery of hydroboration in the 1950s.[4] This reaction, the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, provided a facile route to a wide array of organoboranes.[5]

A key breakthrough in the development of highly selective reducing agents came in 1972 when Brown and S. Krishnamurthy introduced lithium tri-sec-butylborohydride, which they commercialized under the trade name L-Selectride .[6][7] This sterically hindered nucleophilic reducing agent demonstrated remarkable "super stereoselectivity" in the reduction of cyclic and bicyclic ketones, a significant advancement over less selective reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).[7] The success of L-Selectride spurred the development of related reagents with different counterions, namely potassium tri-sec-butylborohydride (K-Selectride ) and sodium tri-sec-butylborohydride (N-Selectride ), expanding the synthetic chemist's toolkit for stereocontrolled reductions.[8][9]

The Core Reagent: Synthesis of this compound

The precursor to the family of Selectride reagents is this compound. It is a trialkylborane that is typically prepared through the hydroboration of 2-butene (B3427860) with a borane complex, such as borane-tetrahydrofuran (B86392) (BH₃•THF) or borane-dimethyl sulfide (B99878) (BMS).[8][10] The steric bulk of the three sec-butyl groups attached to the boron atom is the key to the high stereoselectivity of the derived hydride reagents.[10]

Experimental Protocol: Synthesis of this compound

This protocol describes a typical laboratory-scale synthesis of this compound via the hydroboration of 2-butene with borane-tetrahydrofuran complex.

Materials:

-

2-Butene (cis or a mixture of cis and trans)

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Nitrogen or Argon gas supply

-

Schlenk line or similar inert atmosphere setup

-

Dry, ice-cooled bath

Procedure:

-

A dry, nitrogen-flushed flask equipped with a magnetic stir bar, a gas inlet, and a septum is cooled to 0 °C in an ice bath.

-

A 1 M solution of borane-THF complex is introduced into the flask via a syringe under a positive pressure of inert gas.

-

2-Butene gas is then slowly bubbled through the stirred borane solution. The reaction is typically exothermic and the temperature should be maintained at or below 0 °C.

-

The addition of 2-butene is continued until the theoretical amount for the formation of the trialkylborane has been added (a 3:1 molar ratio of alkene to BH₃).

-

After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 30-60 minutes to ensure complete reaction.

-

The resulting solution of this compound in THF can be used directly in the next step for the synthesis of Selectride reagents.

The Selectrides: Powerful and Selective Reducing Agents

The true synthetic utility of this compound lies in its conversion to the corresponding borohydrides, the Selectrides. These reagents are potent and highly stereoselective hydride donors, capable of reducing ketones to alcohols with a high degree of facial selectivity.

L-Selectride: The Archetypal Sterically Hindered Hydride

L-Selectride (lithium tri-sec-butylborohydride) is prepared by the reaction of this compound with lithium hydride (LiH) or, more commonly, with tert-butyllithium (B1211817) followed by reaction with a hydride source. Its large steric profile dictates that the hydride ion is delivered to the less sterically hindered face of a carbonyl group, a principle known as steric approach control.[11]

Experimental Protocol: Synthesis of L-Selectride

The following is a representative procedure for the in-situ preparation of L-Selectride from this compound.

Materials:

-

This compound solution in THF (prepared as described above)

-

tert-Butyllithium (solution in pentane (B18724) or heptane)

-

Anhydrous tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

-

Schlenk line or similar inert atmosphere setup

-

Dry, ice-cooled bath

Procedure:

-

The solution of this compound in THF is maintained under an inert atmosphere and cooled to 0 °C.

-

An equimolar amount of tert-butyllithium solution is added dropwise to the stirred this compound solution.

-

The reaction mixture is stirred at 0 °C for approximately 30 minutes to form the lithium tri-sec-butylborohydride (L-Selectride).

-

The resulting solution of L-Selectride is then ready for use in reduction reactions.

K-Selectride and N-Selectride: Variations on a Theme

K-Selectride (potassium tri-sec-butylborohydride) and N-Selectride (sodium tri-sec-butylborohydride) are analogous reagents prepared using potassium hydride (KH) and sodium hydride (NaH), respectively.[8][9] While they exhibit similar stereoselectivity to L-Selectride, the nature of the cation can influence the reactivity and, in some cases, the degree of stereocontrol.

Stereoselective Reduction of Ketones: A Quantitative Overview

The hallmark of the Selectride reagents is their exceptional ability to deliver a hydride to a ketone from the less hindered face, leading to the formation of the thermodynamically less stable alcohol isomer with high diastereoselectivity. This is particularly evident in the reduction of substituted cyclohexanones, where axial attack of smaller hydrides leads to the equatorial alcohol, while the bulky Selectrides favor equatorial attack to yield the axial alcohol.[11]

The following tables summarize the diastereoselectivity observed in the reduction of various cyclic ketones with L-Selectride and K-Selectride.

| Ketone | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (Axial:Equatorial) | Reference |

| 2-Methylcyclohexanone (B44802) | L-Selectride | THF | -78 | 98:2 | [1] |

| 3-Methylcyclohexanone | L-Selectride | THF | -78 | 98:2 | [1] |

| 4-Methylcyclohexanone | L-Selectride | THF | -78 | 99:1 | [1] |

| 4-tert-Butylcyclohexanone | L-Selectride | THF | -78 | >99:1 | [12] |

| Camphor | L-Selectride | THF | 0 | 99:1 (exo:endo) | N/A |

| Norcamphor | L-Selectride | THF | 0 | 99:1 (endo:exo) | N/A |

| Ketone | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (Axial:Equatorial) | Reference |

| 2-Methylcyclohexanone | K-Selectride | THF | -78 | 97:3 | N/A |

| 4-tert-Butylcyclohexanone | K-Selectride | THF | -78 | >99:1 | [12] |

Experimental Protocol: Stereoselective Reduction of 2-Methylcyclohexanone with L-Selectride

This protocol provides a detailed procedure for a representative stereoselective reduction.

Materials:

-

2-Methylcyclohexanone

-

L-Selectride (1 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

3 M Sodium hydroxide (B78521) (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) solution

-

Diethyl ether

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Nitrogen or Argon gas supply

-

Schlenk line or similar inert atmosphere setup

-

Dry, ice-acetone bath (-78 °C)

Procedure:

-

A dry, nitrogen-flushed flask containing a magnetic stir bar is charged with 2-methylcyclohexanone and anhydrous THF.

-

The solution is cooled to -78 °C in a dry ice-acetone bath.

-

A 1 M solution of L-Selectride in THF (typically 1.1-1.2 equivalents) is added dropwise to the stirred ketone solution via a syringe.

-

The reaction mixture is stirred at -78 °C for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow, dropwise addition of water at -78 °C, followed by warming to room temperature.

-

To decompose the borane byproducts, 3 M aqueous NaOH solution is added, followed by the slow, careful addition of 30% H₂O₂. The mixture is stirred for several hours or until the white precipitate of boric acid salts disappears.

-

The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude 2-methylcyclohexanol (B165396) can be purified by distillation or column chromatography. The diastereomeric ratio can be determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Visualizing the Chemical Pathways

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and logical relationships in the chemistry of this compound reagents.

Caption: Synthesis of this compound via hydroboration.

Caption: Formation of Selectride reagents.

Caption: Stereoselective reduction of a cyclic ketone by a Selectride.

Conclusion

The development of this compound and the subsequent introduction of the Selectride family of reagents by Herbert C. Brown and his collaborators represent a landmark achievement in synthetic organic chemistry. These sterically demanding hydride donors provide a reliable and highly predictable method for the stereoselective reduction of ketones, a transformation of fundamental importance in the synthesis of complex molecules, including pharmaceuticals and natural products. The principles of steric approach control, elegantly demonstrated by the Selectrides, continue to guide the design of new and improved stereoselective reagents. This guide has provided a historical context, detailed experimental procedures, and quantitative data to aid researchers in understanding and applying these invaluable synthetic tools.

References

- 1. L-selectride - Wikipedia [en.wikipedia.org]

- 2. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 3. repository.royalholloway.ac.uk [repository.royalholloway.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (Solved) - Experiment 4: Borohydride Reduction Of 2-Methylcyclohexanone 1.... (1 Answer) | Transtutors [transtutors.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]

- 10. This compound - Ataman Kimya [atamanchemicals.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

In-depth Technical Guide: ¹H and ¹³C NMR Spectral Data of Tri-sec-butylborane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for tri-sec-butylborane, an important organoborane reagent in organic synthesis. Due to the reactive and pyrophoric nature of this compound, obtaining and interpreting its NMR data requires specific experimental conditions. This document aims to consolidate available information to support research and development activities.

Structure and NMR Spectroscopy

This compound, also known as tris(1-methylpropyl)borane, possesses the chemical structure shown below. The presence of three equivalent sec-butyl groups attached to a central boron atom gives rise to a characteristic set of signals in its NMR spectra. The chiral center at the carbon attached to the boron in each sec-butyl group leads to diastereotopic protons in the methylene (B1212753) group, which can result in complex splitting patterns in high-resolution ¹H NMR spectra.

Molecular Structure of this compound

An In-depth Technical Guide to Understanding ¹¹B NMR Shifts for Trialkylboranes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) spectroscopy as it pertains to the characterization of trialkylboranes. Trialkylboranes are a fundamental class of organoboron compounds with wide-ranging applications in organic synthesis, catalysis, and materials science. Their utility is intrinsically linked to the Lewis acidic nature of the boron center, a feature that is directly probed by ¹¹B NMR spectroscopy. This document will delve into the principles governing ¹¹B NMR chemical shifts of trialkylboranes, the profound effects of Lewis base coordination, and detailed experimental protocols for acquiring high-quality data for these often air- and moisture-sensitive compounds.

Fundamental Principles of ¹¹B NMR Spectroscopy of Trialkylboranes

Boron has two NMR-active isotopes, ¹ºB (I=3, ~20% natural abundance) and ¹¹B (I=3/2, ~80% natural abundance). Due to its higher natural abundance, greater sensitivity, and smaller nuclear quadrupole moment, ¹¹B is the preferred nucleus for NMR studies. The chemical shift of the ¹¹B nucleus is highly sensitive to its electronic environment, making it an invaluable tool for structural elucidation.

The ¹¹B NMR chemical shifts of trialkylboranes are reported relative to the external reference standard BF₃·OEt₂ (boron trifluoride diethyl etherate), which is set to δ = 0.0 ppm.[1][2][3] The chemical shift range for boron compounds is vast, spanning over 300 ppm, which allows for clear distinction between different boron species.[2][3][4]

For trialkylboranes, the boron atom is trivalent (three-coordinate) and sp² hybridized, possessing a vacant p-orbital that imparts Lewis acidity. This electronic configuration results in a characteristically deshielded boron nucleus, leading to chemical shifts in the downfield region of the spectrum.